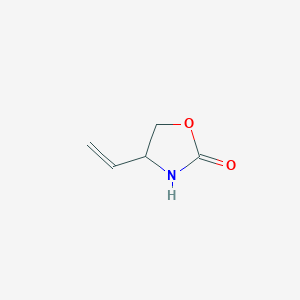
4-Vinyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyloxazolidin-2-one is a chiral building block that has gained significant attention in the field of organic synthesis due to its versatile nature and unique properties. It is a cyclic amide that contains a vinyl group and an oxazolidinone ring . This compound is particularly valuable in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .
Méthodes De Préparation
The synthesis of 4-vinyloxazolidin-2-one can be achieved through various methods. One common approach involves the base- or acid-promoted cyclization of amino alcohols . Another method includes the synthesis from D-isoascorbic acid, which allows for the preparation of both enantiomers of this compound . Industrial production methods often involve the use of chiral precursors and specific reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Vinyloxazolidin-2-one undergoes several types of chemical reactions, including:
Functionalization Reactions: Acylation, alkylation, and arylation reactions are commonly studied in connection with the use of chiral oxazolidin-2-ones as chiral auxiliaries.
N-Arylation: This reaction is investigated as an alternative way to prepare new linezolid analogs.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and aryl halides. The major products formed from these reactions are typically functionalized oxazolidin-2-one derivatives .
Applications De Recherche Scientifique
4-Vinyloxazolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-vinyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. For instance, linezolid, a derivative, binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . This mechanism ensures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Comparaison Avec Des Composés Similaires
4-Vinyloxazolidin-2-one is compared with other similar compounds, such as:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is considered more effective and tolerable than linezolid.
Eperezolid and Radezolid: Other oxazolidinone derivatives with similar antibacterial properties.
The uniqueness of this compound lies in its versatile nature and its ability to serve as a chiral auxiliary in various stereoselective transformations .
Activité Biologique
4-Vinyloxazolidin-2-one, a compound belonging to the oxazolidinone class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article outlines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.
This compound can be synthesized from D-isoascorbic acid through various methods, allowing for the production of both enantiomers, (S)- and (R)-4-vinyloxazolidin-2-one. The synthesis often involves chiral auxiliaries that enhance stereoselectivity in reactions, making it a valuable scaffold for further chemical modifications and applications in asymmetric synthesis .
The biological activity of this compound primarily revolves around its ability to act as an enzyme inhibitor . It interacts with various molecular targets, particularly enzymes involved in metabolic pathways. This interaction can lead to the inhibition of key enzymatic reactions, which is crucial for its therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : Binding to active sites of enzymes to inhibit their function.
- Metabolic Interference : Disruption of metabolic pathways that can lead to desired therapeutic outcomes.
Antimicrobial Properties
Research has indicated that compounds containing oxazolidinone structures exhibit significant antibacterial and antiviral activities. Specifically, derivatives of this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of functional groups like furan in some derivatives may enhance these activities due to improved interactions with biological targets .
Anticancer Activity
Studies have explored the anticancer potential of this compound derivatives. For instance, certain compounds have been evaluated for their effectiveness against human cancer cell lines, including colon carcinoma and leukemia. While some derivatives showed reduced activity compared to established anticancer agents, ongoing research aims to optimize their structures for improved efficacy .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
4-ethenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |
Clé InChI |
WRQDRNWXVRNPFT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1COC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















